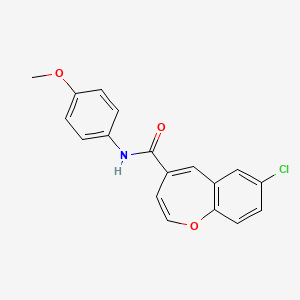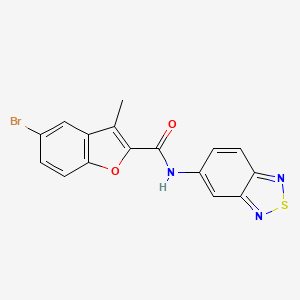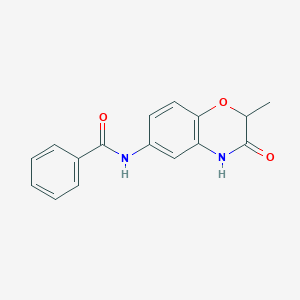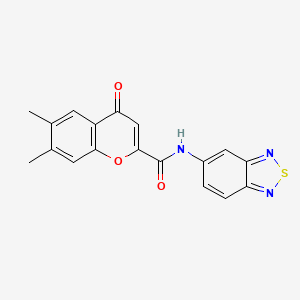
7-chloro-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound belongs to the class of benzoxepines, which are known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide typically involves the following steps:
Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through an intramolecular cyclization reaction. This involves the reaction of a suitable precursor, such as a 2-hydroxybenzophenone derivative, with a halogenating agent like phosphorus oxychloride (POCl3) to form the benzoxepine core.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction. This involves the reaction of the benzoxepine intermediate with 4-methoxyphenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with a suitable amine, such as ammonia or an amine derivative, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated products or other reduced derivatives.
Substitution: Formation of substituted benzoxepine derivatives with various functional groups.
科学的研究の応用
7-chloro-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 7-chloro-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation. For example, it could inhibit the activity of certain kinases or transcription factors, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
7-chloro-1-benzoxepine-4-carboxamide: Lacks the methoxyphenyl group, which may result in different biological activities.
N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide: Lacks the chloro group, which may affect its reactivity and interactions with molecular targets.
7-chloro-N-(4-hydroxyphenyl)-1-benzoxepine-4-carboxamide: Contains a hydroxy group instead of a methoxy group, which may influence its solubility and biological properties.
Uniqueness
7-chloro-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide is unique due to the presence of both the chloro and methoxyphenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. These functional groups may enhance its ability to interact with specific molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C18H14ClNO3 |
|---|---|
分子量 |
327.8 g/mol |
IUPAC名 |
7-chloro-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C18H14ClNO3/c1-22-16-5-3-15(4-6-16)20-18(21)12-8-9-23-17-7-2-14(19)11-13(17)10-12/h2-11H,1H3,(H,20,21) |
InChIキー |
PZNNWSGKTUNBJA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-chlorophenyl)-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11318270.png)
![N-Cycloheptyl-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11318292.png)
![6-ethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318293.png)
![N-(pyridin-2-ylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11318301.png)
![6,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318303.png)
![7-(4-Benzylpiperazin-1-yl)-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11318307.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11318308.png)

![N-(2-chlorobenzyl)-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11318316.png)


![4,11-dimethyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B11318328.png)
![2-(4-chlorophenyl)-3,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11318329.png)

